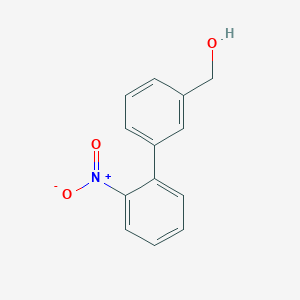

3-(2-Nitrophenyl)benzyl alcohol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Nitrophenyl)benzyl alcohol can be achieved through several methods. One common approach involves the nitration of benzyl alcohol using a mixture of concentrated nitric acid and sulfuric acid. The reaction typically proceeds under controlled temperature conditions to ensure the selective formation of the nitro group at the desired position.

Another method involves the reduction of 3-nitrobenzaldehyde using a reducing agent such as sodium borohydride or lithium aluminum hydride. This reduction process converts the aldehyde group to an alcohol group, yielding this compound.

Industrial Production Methods

Industrial production of this compound often employs large-scale nitration processes, where benzyl alcohol is treated with nitrating agents in continuous flow reactors. This method ensures high yield and purity of the final product. Additionally, catalytic hydrogenation of 3-nitrobenzaldehyde is another industrially viable method, providing efficient conversion to the desired alcohol.

化学反応の分析

Types of Reactions

3-(2-Nitrophenyl)benzyl alcohol undergoes various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form 3-nitrobenzaldehyde or further to 3-nitrobenzoic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The nitro group can be reduced to an amino group, resulting in the formation of 3-aminobenzyl alcohol. Common reducing agents include hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, lithium aluminum hydride, and iron powder in acidic conditions.

Substitution: Nucleophiles such as hydroxide ions, alkoxide ions, and amines.

Major Products Formed

Oxidation: 3-nitrobenzaldehyde, 3-nitrobenzoic acid.

Reduction: 3-aminobenzyl alcohol.

Substitution: Various substituted benzyl alcohol derivatives depending on the nucleophile used.

科学的研究の応用

3-(2-Nitrophenyl)benzyl alcohol has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a starting material for the preparation of various substituted benzyl alcohols and related compounds.

Biology: Investigated for its potential as a photolabile protecting group in biochemical studies. The nitro group can be cleaved under specific light conditions, allowing controlled release of bioactive molecules.

Medicine: Explored for its potential use in drug delivery systems, where the controlled release of therapeutic agents is crucial.

Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of dyes and pigments.

作用機序

The mechanism of action of 3-(2-Nitrophenyl)benzyl alcohol largely depends on its chemical reactivity. The nitro group can undergo photochemical reactions, leading to the formation of reactive intermediates such as nitroso and hydroxylamine derivatives. These intermediates can interact with various molecular targets, including proteins and nucleic acids, potentially altering their function.

In biological systems, the compound’s ability to act as a photolabile protecting group allows for precise control over the release of bioactive molecules. Upon exposure to light, the nitro group is cleaved, releasing the active molecule in a controlled manner.

類似化合物との比較

3-(2-Nitrophenyl)benzyl alcohol can be compared with other nitro-substituted benzyl alcohols, such as:

2-Nitrobenzyl alcohol: Similar in structure but with the nitro group at the ortho position. It exhibits different reactivity and photochemical properties.

4-Nitrobenzyl alcohol: The nitro group is at the para position, leading to distinct chemical behavior and applications.

3-Nitrobenzyl chloride: A related compound where the alcohol group is replaced by a chloride group, resulting in different reactivity and use in organic synthesis.

生物活性

3-(2-Nitrophenyl)benzyl alcohol is an organic compound with potential biological activities, particularly in the fields of medicinal chemistry and environmental science. This compound, which features a nitrophenyl group attached to a benzyl alcohol moiety, has garnered interest due to its unique structural properties that may confer various biological effects.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C13H11N1O3

- Molecular Weight : 233.23 g/mol

- IUPAC Name : this compound

This compound is characterized by the presence of a nitro group (-NO2) on the aromatic ring, which can significantly influence its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that benzyl alcohol derivatives, including this compound, may exhibit antimicrobial activity. A study highlighted that certain benzyl alcohol derivatives can enhance the efficacy of antimicrobial agents against specific pathogens such as Aspergillus niger . The incorporation of nitro groups in these compounds has been associated with increased antimicrobial potency.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on various cell lines. For instance, one study reported that nitro-substituted benzyl alcohols demonstrated varying degrees of cytotoxicity, with potential implications for cancer treatment . The mechanism of action appears to involve the generation of reactive oxygen species (ROS), leading to apoptosis in cancer cells.

Developmental Toxicity

A related study on benzyl alcohol indicated potential developmental toxicity, particularly in zebrafish embryos. While this study focused on benzyl alcohol broadly, it suggests that derivatives like this compound could also pose risks during early development stages due to their structural similarities . The observed effects included increased mortality rates and morphological defects in embryos.

Case Study 1: Antimicrobial Efficacy

A recent investigation into the antimicrobial properties of benzyl alcohol derivatives found that this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli. The study utilized disk diffusion methods to determine the minimum inhibitory concentration (MIC), revealing promising results for further development into therapeutic agents.

Case Study 2: Cytotoxicity in Cancer Research

Another study explored the cytotoxic effects of various nitro-substituted benzyl alcohols on human cancer cell lines. The findings indicated that this compound induced apoptosis through ROS generation, suggesting its potential as a lead compound for anticancer drug development.

Table 1: Biological Activities of this compound

| Activity Type | Observations | Reference |

|---|---|---|

| Antimicrobial | Effective against S. aureus, E. coli | |

| Cytotoxicity | Induces apoptosis in cancer cell lines | |

| Developmental Toxicity | Increased mortality in zebrafish embryos |

Table 2: Comparison of Benzyl Alcohol Derivatives

| Compound | Antimicrobial Activity | Cytotoxicity Level | Developmental Toxicity |

|---|---|---|---|

| Benzyl Alcohol | Moderate | Low | Not significant |

| This compound | High | Moderate | Potentially significant |

| 4-Methylbenzyl Alcohol | Low | Moderate | Not significant |

特性

CAS番号 |

236102-73-1 |

|---|---|

分子式 |

C13H11NO3 |

分子量 |

229.23 g/mol |

IUPAC名 |

[3-(2-nitrophenyl)phenyl]methanol |

InChI |

InChI=1S/C13H11NO3/c15-9-10-4-3-5-11(8-10)12-6-1-2-7-13(12)14(16)17/h1-8,15H,9H2 |

InChIキー |

RJABQMUMABLVTH-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C(=C1)C2=CC=CC(=C2)CO)[N+](=O)[O-] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。